![molecular formula C9H6ClF3N2O3 B6326869 N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 157554-77-3](/img/structure/B6326869.png)
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide, also known as CNTFA, is a synthetic compound that has been used in laboratory experiments for a variety of applications. CNTFA is a small molecule that has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. CNTFA has been studied extensively in the past few decades, and its potential applications in laboratory research are still being explored.
Mechanism of Action
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting the activity of COX enzymes, N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide can reduce the production of prostaglandins and thereby reduce inflammation. N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of other enzymes involved in the synthesis of other inflammatory mediators, such as leukotrienes.
Biochemical and Physiological Effects
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In laboratory experiments, N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of inflammatory mediators and to reduce inflammation. N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, leukotrienes, and other inflammatory mediators. Additionally, N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as testosterone.
Advantages and Limitations for Lab Experiments
The use of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide in laboratory experiments has several advantages. N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is a small molecule that can easily be synthesized in the laboratory, and it has a wide range of biological activities. Additionally, N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is relatively inexpensive, and it can be stored at room temperature for long periods of time. The main limitation of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is that it is not very water-soluble, which can make it difficult to use in some laboratory experiments.
Future Directions
The potential applications of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide in laboratory experiments are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide, as well as the development of new methods for using N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide in laboratory experiments. Additionally, further research could focus on the effects of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide on other enzymes and pathways, such as those involved in the synthesis of hormones and other mediators of inflammation. Finally, further research could focus on the effects of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide on other cell types, such as stem cells, and its potential use in regenerative medicine.
Scientific Research Applications
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has been used in various scientific research applications, including the study of cell signaling pathways and the effects of drugs on cells. N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has also been used as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has also been used to study the effects of hormones on cells, and to study the effects of drugs on the nervous system.
properties
IUPAC Name |
N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPUMKJSHUVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-6-chloro-4-nitrobenzotrifluoride |
Synthesis routes and methods
Procedure details
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